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Compound of Interest

Compound Name: BC-1382

Cat. No.: B8058037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-inflammatory agent BC-1382
with other established and emerging anti-inflammatory drugs. The analysis is supported by

experimental data to evaluate the performance and mechanisms of action of these compounds.

Introduction to BC-1382
BC-1382 is a potent and specific small-molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1]

Its anti-inflammatory activity stems from its ability to disrupt the interaction between HECTD2

and the Protein Inhibitor of Activated STAT 1 (PIAS1).[1] By inhibiting HECTD2, BC-1382
prevents the ubiquitination and subsequent degradation of PIAS1, leading to an increase in

intracellular PIAS1 levels.[1] PIAS1 is a critical negative regulator of key inflammatory

pathways, including the NF-κB and JAK-STAT signaling cascades.[2] The stabilization of PIAS1

by BC-1382, therefore, results in a broad suppression of pro-inflammatory cytokine production.

Comparative Anti-Inflammatory Agents
For this analysis, BC-1382 is compared against three other anti-inflammatory agents, each

representing a different mechanism of action:

Upadacitinib: A selective Janus kinase (JAK) inhibitor, primarily targeting JAK1. It is an

established therapeutic for several autoimmune diseases.[3][4]
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MCC950: A potent and selective inhibitor of the NLRP3 inflammasome, a key component of

the innate immune system involved in the production of IL-1β and IL-18.[5][6]

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of

nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Data Presentation
The following tables summarize the quantitative data for BC-1382 and the selected comparator

agents.

Table 1: In Vitro Potency and Selectivity
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Compound Target(s) IC50
Cell Type / Assay
Conditions

BC-1382
HECTD2/PIAS1

Interaction
~5 nM

In vitro binding assay.

[1]

PIAS1 Protein

Stabilization
~100 nM

Non-stimulus

condition.[1]

Upadacitinib JAK1 43 nM
Cell-free enzymatic

assay.[3][4]

JAK2 120 nM
Cell-free enzymatic

assay.[3][4]

JAK3 2300 nM
Cell-free enzymatic

assay.[4]

TYK2 4700 nM
Cell-free enzymatic

assay.[4]

MCC950

NLRP3

Inflammasome (IL-1β

release)

~7.5 nM

LPS-primed mouse

bone marrow-derived

macrophages

(BMDMs) stimulated

with ATP.[5]

NLRP3

Inflammasome (IL-1β

release)

~8.1 nM

LPS-primed human

monocyte-derived

macrophages

(HMDMs) stimulated

with ATP.[5]

Celecoxib COX-2 0.08 µM
In vitro enzyme

inhibition assay.[8]

COX-1 9.4 µM
In vitro enzyme

inhibition assay.[8]
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Table 2: In Vitro Inhibition of Pro-Inflammatory
Cytokines

Compound
Cytokine(s)
Inhibited

IC50 / Effective
Concentration

Cell Type / Assay
Conditions

BC-1382
Pro-inflammatory

cytokines

Suppressed at 800

nM

LPS-stimulated

human peripheral

blood mononuclear

cells (PBMCs).[1]

Upadacitinib TNF-α, IL-6
Significant reduction

at 6 and 9 µg/mL

LPS-treated

RAW264.7 cells.[9]

[10]

MCC950 IL-1β ~7.5 nM

LPS-primed mouse

BMDMs stimulated

with ATP.[5]

Celecoxib

TNF-α induced

CXCL1/KC and

CCL2/MCP-1

Clearly inhibited
TNF-α stimulated NIH

3T3 cells.[11]

Table 3: In Vivo Efficacy in Animal Models
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Compound Animal Model Dose Key Findings

BC-1382

LPS- or P.

aeruginosa-induced

lung inflammation in

mice

10 mg/kg (i.p.)

Significantly

decreased lavage

protein, cell counts,

and cytokine levels.[1]

Upadacitinib

Cecal ligation and

puncture (CLP)-

induced sepsis in

mice

-
Protective effect

observed.[9]

MCC950
LPS-induced acute

lung injury in mice
10 mg/kg

Reduced immune cell

infiltration and pro-

inflammatory cytokine

release in BALF.[12]

Celecoxib
Inflammatory arthritis

in patients
-

Decreased synovial

fluid and serum levels

of IL-6.[13]

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways targeted by each agent.
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Caption: HECTD2/PIAS1 Signaling Pathway and Inhibition by BC-1382.
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Caption: JAK-STAT Signaling Pathway and Inhibition by Upadacitinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b8058037?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PAMPs / DAMPs

NLRP3

Activates

ASC

Recruits

Pro-Caspase-1

Recruits

Caspase-1

Cleavage

Pro-IL-1β

Cleaves

IL-1β (secreted)

MCC950

Inhibits

Click to download full resolution via product page

Caption: NLRP3 Inflammasome Pathway and Inhibition by MCC950.
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Experimental Protocols
In Vitro: LPS-Induced Cytokine Release in Human
PBMCs
Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its

ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-

stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density

gradient centrifugation. Wash the isolated cells with sterile phosphate-buffered saline (PBS)

and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin.[2][14]

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

Compound Treatment: Prepare serial dilutions of the test compound (e.g., BC-1382) and

pre-treat the cells for 1-2 hours. Include a vehicle control (e.g., DMSO).

LPS Stimulation: Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration

of 100 ng/mL for 18-24 hours at 37°C in a 5% CO2 incubator.[14]

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-

α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked

Immunosorbent Assay (ELISA) kits.

Data Analysis: Calculate the percentage of cytokine inhibition for each compound

concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by

plotting the percentage inhibition against the log of the compound concentration.

In Vivo: LPS-Induced Acute Lung Injury in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in a murine

model of acute lung injury induced by lipopolysaccharide (LPS).
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Methodology:

Animals: Use 8-10 week old C57BL/6 mice. Acclimatize the animals for at least one week

before the experiment.

Compound Administration: Administer the test compound (e.g., BC-1382 at 10 mg/kg) via

intraperitoneal (i.p.) injection 1-2 hours prior to LPS challenge. Administer vehicle to the

control group.[1]

LPS Instillation: Anesthetize the mice with an appropriate anesthetic (e.g.,

ketamine/xylazine). Intratracheally instill a single dose of LPS (e.g., 2.5 mg/kg in 50 µL of

sterile saline) to induce lung injury.[15][16]

Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 24

hours), euthanize the mice. Expose the trachea and cannulate it. Perform bronchoalveolar

lavage by instilling and retrieving a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).[16]

BAL Fluid Analysis:

Total and Differential Cell Counts: Determine the total number of cells in the BAL fluid

using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform

differential cell counts (neutrophils, macrophages).

Protein Concentration: Measure the total protein concentration in the BAL fluid

supernatant using a BCA protein assay as an indicator of lung permeability.

Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in

the BAL fluid supernatant by ELISA.

Lung Histology: Perfuse the lungs with PBS and fix in 10% neutral buffered formalin. Embed

the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess

lung inflammation and injury.

Data Analysis: Compare the readouts (cell counts, protein concentration, cytokine levels,

histological scores) between the vehicle-treated and compound-treated groups using

appropriate statistical tests (e.g., t-test or ANOVA).
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Conclusion
BC-1382 represents a novel approach to anti-inflammatory therapy by targeting the

HECTD2/PIAS1 axis. Its mechanism of stabilizing the anti-inflammatory protein PIAS1 offers a

distinct advantage over agents that target single cytokines or inflammatory enzymes. The

preclinical data suggest that BC-1382 is a potent anti-inflammatory agent with efficacy in in

vitro and in vivo models of inflammation.

A direct comparison with other agents highlights the diversity of anti-inflammatory strategies.

Upadacitinib offers potent and selective inhibition of JAK1-mediated signaling. MCC950

provides highly specific targeting of the NLRP3 inflammasome. Celecoxib remains a widely

used option for its selective inhibition of COX-2.

The choice of an anti-inflammatory agent for a specific therapeutic application will depend on

the underlying pathophysiology of the disease. The data and methodologies presented in this

guide are intended to provide a framework for researchers and drug developers to objectively

evaluate and compare the potential of novel anti-inflammatory compounds like BC-1382
against existing and emerging therapies. Further head-to-head studies in relevant disease

models are warranted to fully elucidate the comparative efficacy and safety of these agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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